molecular formula C72H60P4Rh B056813 Hydridotetrakis(triphenylphosphine)rhodium(I) CAS No. 18284-36-1

Hydridotetrakis(triphenylphosphine)rhodium(I)

Cat. No. B056813
CAS RN: 18284-36-1
M. Wt: 1152 g/mol
InChI Key: IGTVAJJAPJKARK-UHFFFAOYSA-N
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Description

Hydridotetrakis(triphenylphosphine)rhodium(I) is a complex of rhodium with a coordination number of four, surrounded by triphenylphosphine ligands and a hydride. This section provides a detailed analysis of its synthesis, molecular structure, chemical reactions and properties, physical properties, and chemical properties, based on scientific research findings.

Hydridotetrakis(triphenylphosphine)rhodium(I) is a pivotal compound in organometallic chemistry, especially recognized for its catalytic activities. Its unique properties derive from the rhodium center's ability to facilitate various chemical reactions, making it an invaluable tool in synthetic organic chemistry.

Synthesis Analysis

The synthesis of hydridotetrakis(triphenylphosphine)rhodium(I) and related complexes has been extensively studied. Key methods involve the reaction of rhodium chloride with triphenylphosphine in the presence of a reducing agent to form the hydrido rhodium complex. This synthesis is crucial for producing active catalysts for hydroformylation and other catalytic processes.

Molecular Structure Analysis

The molecular structure of hydridotetrakis(triphenylphosphine)rhodium(I) has been elucidated through X-ray crystallography. These studies reveal a square planar geometry around the rhodium center, with the triphenylphosphine ligands providing a stable environment for the active hydride ligand. The precise arrangement of these ligands influences the reactivity and selectivity of the complex in catalytic cycles.

Chemical Reactions and Properties

This complex is renowned for its role in catalyzing the hydroformylation of alkenes, a reaction that forms aldehydes from olefins, carbon monoxide, and hydrogen. The efficiency and selectivity of this process are significantly influenced by the ligand environment around the rhodium center. The complex also participates in isomerization and hydrogenation reactions, showcasing its versatility as a catalyst.

Physical Properties Analysis

The physical properties of hydridotetrakis(triphenylphosphine)rhodium(I), such as solubility, melting point, and stability, are critical for its application in catalysis. Its solubility in various organic solvents enables its use in a wide range of reaction conditions, while its thermal stability is essential for processes that require elevated temperatures.

Chemical Properties Analysis

The chemical properties of hydridotetrakis(triphenylphosphine)rhodium(I) are defined by its reactivity towards substrates, ligands, and gases. Its ability to activate C-H and C=C bonds, along with its reactivity towards hydrogen and carbon monoxide, underpins its utility in catalytic cycles. The ligand sphere modulates its reactivity, allowing for the fine-tuning of catalytic processes.

Scientific research applications

  • Hydroformylation of Olefins: Hydridocarbonyltris(triphenylphosphine)rhodium(I) is effective in hydroformylation reactions. It's used as a catalyst in supported liquid phase catalyst (SLPC) systems for olefin hydroformylation. The process can produce aldehydes like 2-ethyl-2-hexenal and propane, with catalyst deactivation influenced by impurities such as propadiene (Herman et al., 1987).

  • Catalyst Location and Activity: The catalytic sites of hydridocarbonyltris(triphenylphosphine)rhodium(I) are located at the gas-triphenylphosphine phase boundary in a heterogeneous hydroformylation system. The activity and apparent activation energy do not vary significantly between catalysts with liquid or solid triphenylphosphine (Gerritsen et al., 1980).

  • Hydroformylation Performance: The compound is also applied in the gas phase hydroformylation of propylene. Catalysts anchored via phosphine or phosphonite ligands show high stability and selectivity for n-butyraldehyde (Munck et al., 1981).

  • Catalysis at Ambient Conditions: Hydridocarbonyltris(triphenylphosphine)rhodium(I) efficiently catalyzes hydroformylation of alkenes at ambient temperatures and pressures, yielding high ratios of straight-chain to branched-chain aldehydes (Brown & Wilkinson, 1970).

  • Crystal Structure Analysis: The crystal structure of solvent-free Hydridotris(triphenylphosphine)rhodium, another related compound, has been analyzed, revealing a distorted square planar geometry (Hanusa & Evans, 1986).

  • Catalytic Activity in Hydrosilylation: Hydridocarbonyltris(triphenylphosphine)rhodium(I) demonstrates high initial activity in the hydrosilylation of hexene-1 compared to its homogeneous analogs (Michalska, 1977).

properties

IUPAC Name

rhodium;triphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C18H15P.Rh/c4*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h4*1-15H;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGTVAJJAPJKARK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H60P4Rh
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90475127
Record name HRh(PPh3)4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90475127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1152.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydridotetrakis(triphenylphosphine)rhodium(I)

CAS RN

25869-38-9, 18284-36-1
Record name HRh(PPh3)4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90475127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydridotetrakis(triphenylphosphine)rhodium(I)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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